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molecular formula C10H23NO B8496823 9-(N-methylamino)nonanol

9-(N-methylamino)nonanol

Cat. No. B8496823
M. Wt: 173.30 g/mol
InChI Key: SYKVRPFRVUCELE-UHFFFAOYSA-N
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Patent
US05282983

Procedure details

400 g a 40% aqueous solution of methylamine and 180 g of 9-chlorononanol were introduced into an autoclave equipped with a stirrer, a thermometer and a pressure pump and heated to 100° C. At the temperature, 93 g of a 48% aqueous solution of sodium hydroxide was forcedly introduced to the autoclave over 6 hours and the resulting mixture was aged for 1 hours. After cooling, the content was taken out from the autoclave and unreacted methylamine and water were removed therefrom under reduced pressure. Then, ethanol was added thereto and sodium chloride thus precipitated was filtered off. Ethanol was distilled off from the filtrate and the resulting solution was further subjected to distillation to give 125 g of 9-(N-methylamino)nonanol.
[Compound]
Name
aqueous solution
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[OH-].[Na+]>O>[CH3:1][NH:2][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
aqueous solution
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
180 g
Type
reactant
Smiles
ClCCCCCCCCCO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
were removed
ADDITION
Type
ADDITION
Details
Then, ethanol was added
CUSTOM
Type
CUSTOM
Details
sodium chloride thus precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the resulting solution was further subjected to distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 125 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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